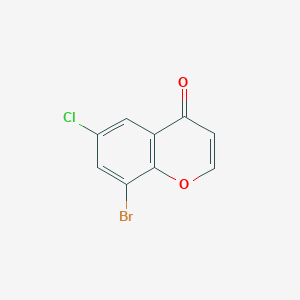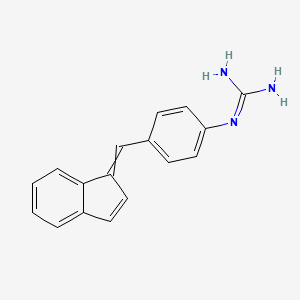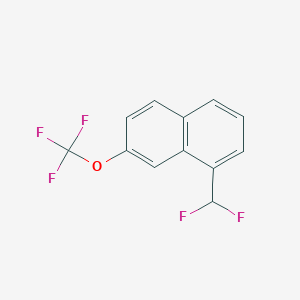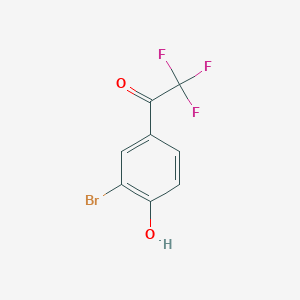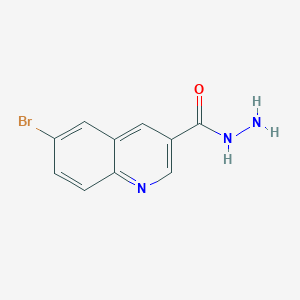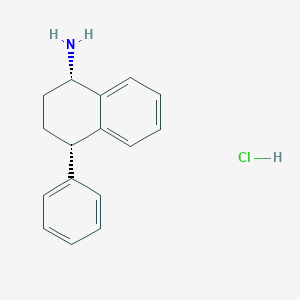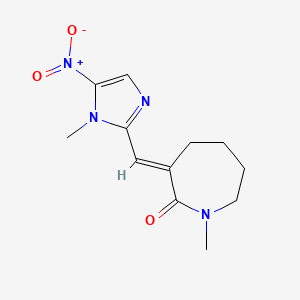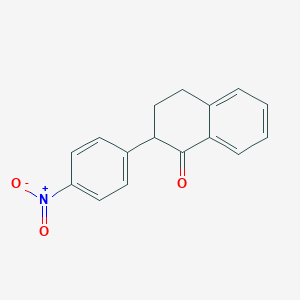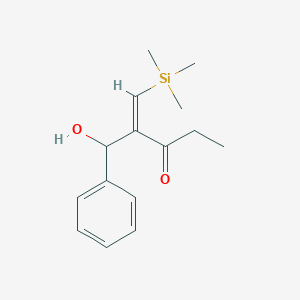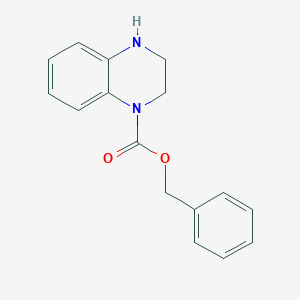
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole is an organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to the second position of an indole ring, which is further substituted with a pyrazolyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the second position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Pyrazole: The brominated indole is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires the use of a base such as potassium carbonate or sodium hydroxide and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1h-indole: Lacks the pyrazolyl group, making it less versatile in terms of chemical reactivity.
4-Chloro-2-(1h-pyrazol-3-yl)-1h-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(1h-Pyrazol-3-yl)-1h-indole: Lacks the halogen atom, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole is unique due to the presence of both a bromine atom and a pyrazolyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
827317-27-1 |
|---|---|
Formule moléculaire |
C11H8BrN3 |
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
4-bromo-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8BrN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15) |
Clé InChI |
UZAVGBJRSMDRDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


